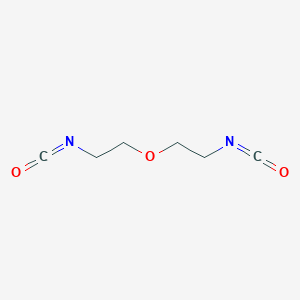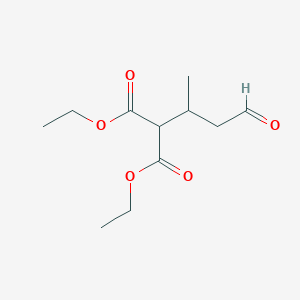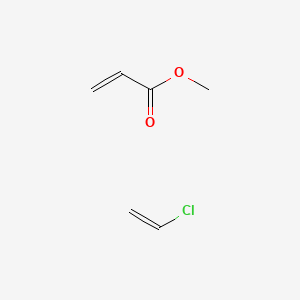
Chloranylethene; methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, methyl ester, polymer with chloroethene is a synthetic polymer composed of methyl ester of 2-propenoic acid and chloroethene. This compound is known for its versatile applications in various industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, methyl ester, polymer with chloroethene typically involves the polymerization of methyl ester of 2-propenoic acid with chloroethene. This process can be initiated through various polymerization methods such as free radical polymerization, cationic polymerization, and anionic polymerization . The reaction conditions, including temperature, pressure, and the presence of initiators or catalysts, play a crucial role in determining the molecular weight and properties of the resulting polymer.
Industrial Production Methods
In industrial settings, the production of this polymer often involves bulk polymerization or solution polymerization techniques. Bulk polymerization is carried out in the absence of solvents, while solution polymerization involves the use of solvents to dissolve the monomers and control the reaction rate .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, methyl ester, polymer with chloroethene undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the polymer’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Applications De Recherche Scientifique
2-Propenoic acid, methyl ester, polymer with chloroethene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: The polymer is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is utilized in the formulation of medical devices and controlled-release pharmaceuticals.
Industry: The polymer finds applications in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
Mécanisme D'action
The mechanism by which 2-Propenoic acid, methyl ester, polymer with chloroethene exerts its effects involves interactions with specific molecular targets and pathways. The polymer can form cross-linked networks, enhancing its mechanical strength and stability. Additionally, the presence of chloroethene units in the polymer chain contributes to its chemical resistance and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): A polymer of methyl 2-methylpropenoate, known for its transparency and rigidity.
Polyvinyl chloride: A polymer of chloroethene, widely used in construction and piping.
Polyacrylic acid: A polymer of propenoic acid, used in superabsorbent materials and water treatment
Uniqueness
2-Propenoic acid, methyl ester, polymer with chloroethene is unique due to its combination of properties from both methyl ester of 2-propenoic acid and chloroethene. This results in a polymer with enhanced chemical resistance, mechanical strength, and versatility in various applications .
Propriétés
Numéro CAS |
118817-01-9 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
chloroethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H3Cl/c1-3-4(5)6-2;1-2-3/h3H,1H2,2H3;2H,1H2 |
Clé InChI |
BGMUGLZGAAEBFU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C.C=CCl |
Numéros CAS associés |
25035-98-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


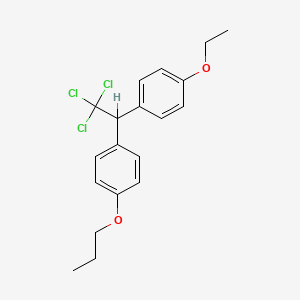
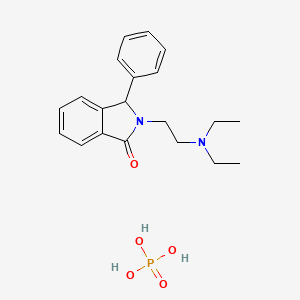

![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
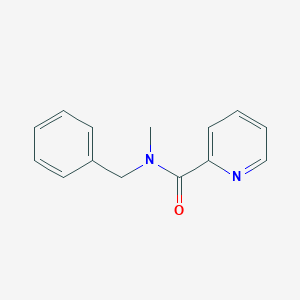
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
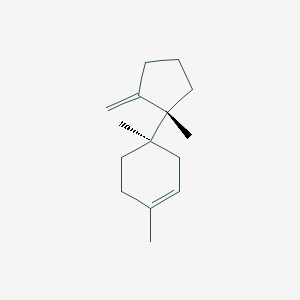

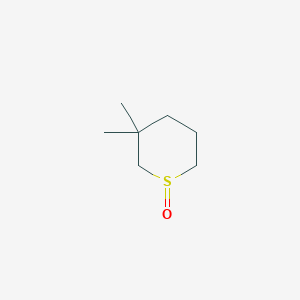

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
